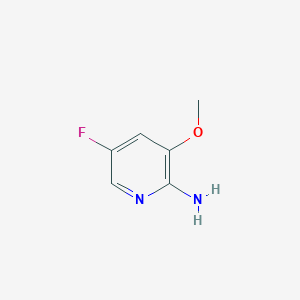

5-Fluoro-3-methoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEPDCIKNFFYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097264-90-8 | |

| Record name | 5-FLUORO-3-METHOXYPYRIDIN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-3-methoxypyridin-2-amine chemical properties and structure

An In-Depth Technical Guide to 5-Fluoro-3-methoxypyridin-2-amine: A Core Scaffold for Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic cores is paramount to the development of novel therapeutics. Among these, the substituted pyridine ring stands out as a "privileged scaffold," a recurring motif in a multitude of approved drugs.[1] This guide focuses on a particularly valuable derivative: This compound . This compound is not merely a chemical entity but a carefully orchestrated arrangement of functional groups, each contributing to a unique profile of reactivity and biological potential.

The presence of an amine at the 2-position, a methoxy group at the 3-position, and a fluorine atom at the 5-position creates a molecule with significant potential as a synthetic intermediate in drug discovery.[2] The interplay between the electron-donating amino and methoxy groups and the strongly electronegative fluorine atom dictates the molecule's electronic landscape, influencing its reactivity and its ability to interact with biological targets.[3][4] This guide will provide an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, offering researchers and drug development professionals a comprehensive understanding of its utility.

PART 1: Core Chemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic pathways.

Molecular Structure

The structure of this compound is defined by a pyridine ring with three key substituents:

-

2-amino group: A primary amine that serves as a key handle for synthetic elaboration and a potent hydrogen bond donor.

-

3-methoxy group: An ether linkage that can influence molecular conformation and metabolic stability.[1]

-

5-fluoro group: A fluorine atom, the introduction of which is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6]

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1097264-90-8 | [2] |

| Molecular Formula | C₆H₇FN₂O | [2][7] |

| Molecular Weight | 142.13 g/mol | [2] |

| Monoisotopic Mass | 142.05424 Da | [7] |

| SMILES | COC1=C(N=CC(=C1)F)N | [7] |

| InChI | InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | [7] |

| Predicted XlogP | 0.6 | [7] |

PART 2: Spectroscopic Profile for Structural Verification

Rigorous structural confirmation is non-negotiable in chemical synthesis. The following spectroscopic characteristics are predicted for this compound, based on established principles for similar structures.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, which will exhibit coupling to the fluorine atom (H-F coupling). The methoxy group will appear as a singlet, typically around 3.9 ppm, while the amine protons will present as a broad singlet whose chemical shift is concentration-dependent.[8]

-

¹³C NMR Spectroscopy : Carbons directly bonded to the fluorine and nitrogen atoms will be significantly influenced. The carbon at the 5-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbons attached to the methoxy and amino groups will appear in the 10-65 ppm region, shifted downfield due to the electronegativity of the heteroatoms.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. The N-H stretching of the primary amine is expected to appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, while the C-O stretching of the methoxy ether and the C-F stretching will also produce strong, characteristic signals.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak [M]+ at approximately m/z 142.0542.[7] The fragmentation pattern would likely involve the loss of methyl or methoxy radicals.

PART 3: Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a logical and robust pathway to this compound can be adapted from established methods for synthesizing substituted fluoropyridines.[9][10] A common strategy involves building the substitution pattern on a pre-existing pyridine ring.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from Analogous Procedures)

-

Nitration of 2-Aminopyridine: 2-Aminopyridine is carefully treated with a nitrating mixture (e.g., nitric acid in sulfuric acid) to introduce a nitro group, which is directed to the 5-position.[10]

-

Fluorination via Schiemann Reaction: The resulting 2-amino-5-nitropyridine is then converted to 2-amino-5-fluoropyridine. This is a multi-step process often involving protection of the amine, reduction of the nitro group to a second amine, followed by diazotization and a Schiemann reaction (thermal decomposition of a diazonium fluoroborate salt) to install the fluorine atom.[10][11]

-

Regioselective Bromination: The 2-amino-5-fluoropyridine intermediate is then brominated. The activating amino group directs the electrophilic bromine to the ortho position (C3).

-

Nucleophilic Aromatic Substitution (Methoxylation): The final step involves a copper-catalyzed nucleophilic substitution reaction. The bromo-intermediate is treated with sodium methoxide (NaOMe) to displace the bromine and install the methoxy group, yielding the target compound.

Reactivity Profile

The reactivity of the this compound core is a product of the competing electronic effects of its substituents.

-

The Pyridine Ring: The amino and methoxy groups are electron-donating, activating the ring towards electrophilic aromatic substitution. Conversely, the fluorine atom is strongly electron-withdrawing, deactivating the ring. This balance of effects governs the regioselectivity of further functionalization.

-

The Amino Group: As a primary amine, this group is a versatile nucleophile. It can readily undergo acylation, sulfonylation, alkylation, and diazotization, providing a key anchor point for building more complex molecules, such as in the synthesis of PI3K/mTOR dual inhibitors.[12]

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a high-value building block for creating complex, biologically active molecules. The specific combination of functional groups imparts several desirable features for drug candidates.

Caption: Impact of substituents on the molecule's drug-like properties.

-

The Role of Fluorine : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] It can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life. Its high electronegativity can also lead to more potent interactions with enzyme active sites and modulate the pKa of nearby functional groups, improving cell permeability.[4][6]

-

Significance of the Methoxypyridine Motif : This structural element is of high interest in neurodegenerative disease research, particularly in the design of gamma-secretase modulators (GSMs) for treating Alzheimer's disease.[2] The methoxy group can enhance aqueous solubility and contribute to improved activity in reducing harmful Aβ42 peptides.[2] Furthermore, this scaffold is utilized in developing kinase inhibitors, including potent PI3K/mTOR dual inhibitors for cancer therapy.[12]

-

The Amine as a Synthetic Linchpin : The 2-amino group provides the crucial point of attachment for elaborating the scaffold into a final drug candidate. It allows for the formation of amides, sulfonamides, and other linkages to connect the core to other pharmacophoric fragments, enabling chemists to explore structure-activity relationships and optimize for potency and selectivity.[2]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Profile : While specific toxicity data is limited, related aminopyridine compounds are known to be irritants. For instance, 4-Amino-5-fluoro-2-methoxypyrimidine is classified as causing skin and eye irritation.[13] Users should assume this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.

-

Recommended PPE : Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage Conditions : To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dark, and dry place.[14][15]

Conclusion

This compound is a strategically designed chemical intermediate that encapsulates several key principles of modern medicinal chemistry. The pyridine core provides a proven heterocyclic foundation, while the specific arrangement of fluoro, methoxy, and amino substituents offers a powerful combination of metabolic stability, synthetic versatility, and potential for potent biological interactions. For researchers in drug discovery, this compound represents a valuable starting point for the synthesis of next-generation therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders. Its thoughtful design makes it a cornerstone for building molecular complexity and optimizing pharmacological properties.

References

- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025). Google AI Search Grounding API.

- This compound (C6H7FN2O). PubChemLite.

- This compound | CAS 1097264-90-8. Benchchem.

- The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.

- 5-Fluoro-2-methoxypyridin-3-amine. MySkinRecipes.

- Synthesis of 2-amino-5-fluoropyridine.

- 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535. PubChem.

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Spectroscopy of Amines. Chemistry LibreTexts.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- 3-Fluoro-5-methoxypyridin-4-amine | 1804379-42-7. BLD Pharm.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Rasayan Journal of Chemistry.

- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Fluoro-2-methoxypyridin-3-amine [myskinrecipes.com]

- 15. 1804379-42-7|3-Fluoro-5-methoxypyridin-4-amine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Fluoro-3-methoxypyridin-2-amine

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and membrane permeability, while a methoxy group can modulate solubility and electronic character.[1]

5-Fluoro-3-methoxypyridin-2-amine (CAS No. 1097264-90-8) is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[2] Its trifunctional nature—an amine for further derivatization, a fluoro group for metabolic stability, and a methoxy group for electronic modulation—makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic strategy for this valuable compound, grounded in established principles of pyridine chemistry, along with its physicochemical properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1097264-90-8 | [2] |

| Molecular Formula | C₆H₇FN₂O | [2][3] |

| Molecular Weight | 142.13 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-5-fluoro-3-methoxypyridine | [2] |

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis suggests that the target molecule can be accessed from a suitably substituted pyridine precursor. The key transformations would involve the introduction of the amino, fluoro, and methoxy groups in a regioselective manner. One potential starting material is a polysubstituted pyridine, such as a di- or tri-halogenated pyridine, which allows for sequential and selective functionalization.

The forward synthesis proposed herein starts from 2,3,5-trichloropyridine and proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions and a final amination step. The choice of this starting material and the sequence of reactions are dictated by the directing effects of the substituents and the relative lability of the chloro groups at different positions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature for the synthesis of substituted aminopyridines.[4][5][6] Researchers should perform appropriate risk assessments and optimization studies for each step.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

-

Rationale: The chloro group at the 2-position of a pyridine ring is generally the most susceptible to nucleophilic attack. This step selectively introduces the amino group at the desired position.

-

Procedure:

-

To a high-pressure reaction vessel, add 2,3,5-trichloropyridine and a concentrated aqueous solution of ammonia.

-

Seal the vessel and heat the reaction mixture to 150-180 °C. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-amino-3,5-dichloropyridine.

-

Step 2: Synthesis of 2-Amino-3-chloro-5-fluoropyridine

-

Rationale: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

-

Procedure:

-

Dissolve 2-amino-3,5-dichloropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

-

The resulting precipitate (the diazonium tetrafluoroborate salt) is collected by filtration and washed with cold ether.

-

Gently heat the dried diazonium salt until nitrogen evolution ceases, yielding the crude 2-amino-3-chloro-5-fluoropyridine.

-

Purify the product by column chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves a nucleophilic aromatic substitution to replace the remaining chloro group with a methoxy group. The use of a copper catalyst can facilitate this transformation.

-

Procedure:

-

To a solution of 2-amino-3-chloro-5-fluoropyridine in anhydrous dimethylformamide (DMF), add sodium methoxide (NaOMe) and a catalytic amount of copper(I) iodide (CuI).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

General Experimental Workflow

The overall workflow for the synthesis and analysis of this compound can be visualized as follows:

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion and Future Outlook

This compound is a valuable building block for the development of novel pharmaceuticals. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this compound. Further optimization of reaction conditions and exploration of alternative synthetic strategies, such as those involving pyridine N-oxides or multicomponent reactions, could lead to even more efficient and scalable syntheses.[7][8] The availability of this and other highly functionalized pyridine derivatives will undoubtedly continue to fuel innovation in drug discovery and development.

References

- This compound | CAS 1097264-90-8 | AMERICAN ELEMENTS ®. (n.d.).

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.

- Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. (2020). ACS Publications.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.

- This compound, 95% Purity, C6H7FN2O, 1 gram. (n.d.). CP Lab Safety.

- Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.

- Synthesis of 2-aminopyridines. (n.d.). ResearchGate.

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. calpaclab.com [calpaclab.com]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-3-methoxypyridin-2-amine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 5-Fluoro-3-methoxypyridin-2-amine

Authored by a Senior Application Scientist

Preamble: Deconstructing a Multifaceted Scaffold

This compound is a substituted aminopyridine that has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its unique arrangement of a fluorine atom, a methoxy group, and an amine group on a pyridine ring presents a compelling profile for interacting with biological targets. While direct, extensive research on the specific mechanism of action of this particular compound is nascent, a robust understanding can be extrapolated from the well-established pharmacology of the broader aminopyridine class. This guide will synthesize the current knowledge, propose the most probable core mechanism of action, and provide the experimental frameworks necessary to validate these hypotheses.

Part 1: The Postulated Primary Mechanism of Action - Blockade of Voltage-Gated Potassium Channels

The principal mechanism of action for the aminopyridine family is the dose-dependent blockade of voltage-gated potassium (Kv) channels.[2][3] These channels are critical for repolarizing the neuronal membrane after an action potential. By inhibiting Kv channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing the release of neurotransmitters.[4]

Given its structural classification, it is highly probable that this compound also functions as a Kv channel blocker. The fluorine and methoxy substitutions likely modulate the compound's binding affinity, selectivity for different Kv channel subtypes, and pharmacokinetic properties. For instance, studies on the related compound 3-fluoro-5-methylpyridin-4-amine have demonstrated its potency as a Kv channel blocker.[5][6]

The enhanced neurotransmitter release resulting from this mechanism can have profound effects on synaptic transmission and neuronal excitability.[4] This makes aminopyridine derivatives potential therapeutic agents for neurological disorders characterized by impaired neuronal communication, such as multiple sclerosis and certain types of epilepsy.[2][4]

Caption: Postulated mechanism of Kv channel blockade by this compound.

Part 2: Potential Secondary Mechanisms and Therapeutic Applications

While Kv channel blockade is the most likely primary mechanism, the diverse biological activities of aminopyridine derivatives suggest the possibility of other targets. Various aminopyridine compounds have demonstrated antibacterial, anticancer, and anti-inflammatory properties.[3][7] The specific substitutions on this compound could confer activity against other enzymes or receptors.

Furthermore, this compound has been identified as a key synthetic intermediate in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease research.[1] GSMs are sought after for their ability to allosterically modulate gamma-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. While this compound itself may not be a potent GSM, its use as a foundational structure suggests that derivatives could be designed to interact with this enzyme complex.

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound, a series of well-defined experiments are necessary.

Patch-Clamp Electrophysiology to Confirm Kv Channel Blockade

Objective: To directly measure the effect of this compound on Kv channel currents in a controlled in vitro system.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HEK293 cells) stably expressing a specific subtype of human Kv channel (e.g., Kv1.1, Kv1.3).

-

Whole-Cell Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-step protocol to elicit Kv channel currents.

-

Record baseline currents in the absence of the compound.

-

-

Compound Application: Perfuse the cell with increasing concentrations of this compound.

-

Data Acquisition and Analysis:

-

Measure the peak current at each concentration.

-

Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

-

Caption: Workflow for patch-clamp electrophysiology.

Neurotransmitter Release Assay

Objective: To determine if this compound enhances neurotransmitter release from primary neurons.

Methodology:

-

Primary Neuronal Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from cultured neurons or brain tissue.

-

Loading with Radiolabeled Neurotransmitter: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glutamate or [14C]-acetylcholine).

-

Stimulation and Compound Treatment:

-

Wash the synaptosomes to remove excess radiolabel.

-

Stimulate neurotransmitter release with a depolarizing agent (e.g., high KCl).

-

Treat parallel samples with varying concentrations of this compound.

-

-

Quantification: Measure the amount of radiolabeled neurotransmitter released into the supernatant using a scintillation counter.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

-

Baseline Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Sampling: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Part 4: Data Presentation and Interpretation

The following table summarizes hypothetical but expected quantitative data from the proposed experiments, which would strongly support the postulated mechanism of action.

| Experiment | Parameter | Expected Value | Interpretation |

| Patch-Clamp Electrophysiology | IC50 for Kv1.3 Blockade | 5-50 µM | Demonstrates direct, potent inhibition of a specific Kv channel subtype. |

| Neurotransmitter Release Assay | EC50 for Glutamate Release | 10-100 µM | Shows a concentration-dependent enhancement of neurotransmitter release. |

| In Vivo Microdialysis | % Increase in Hippocampal Acetylcholine | 150-300% | Confirms that the compound crosses the blood-brain barrier and has a functional effect on neurotransmitter systems in vivo. |

Conclusion

Based on the established pharmacology of the aminopyridine class, the most probable core mechanism of action for this compound is the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release. The fluorine and methoxy substitutions are anticipated to fine-tune its potency, selectivity, and pharmacokinetic profile. While secondary mechanisms related to its use as a scaffold for other targets like gamma-secretase are plausible, they require further investigation. The experimental protocols outlined in this guide provide a clear and robust framework for the definitive elucidation of this compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

- Keam, S. J., & Croom, K. F. (2019). The use of aminopyridines in neurological disorders. CNS drugs, 33(11), 1083–1097.

- Judge, S. I., & Bever, C. T., Jr (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of basic and clinical physiology and pharmacology, 30(4), 369–378.

- Al-bogami, A. S., El-Gazzar, A. B. A., & Nossier, E. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-23.

- BenchChem. (n.d.). This compound|CAS 1097264-90-8.

- Brugarolas, P., Basuli, F., Lipe, A., Johnson, J. L., Inaji, M., Zhang, M. R., ... & Carson, R. E. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 11(1), 1-12.

- Brugarolas, P., Basuli, F., Lipe, A., Johnson, J. L., Inaji, M., Zhang, M. R., ... & Carson, R. E. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific reports, 11(1), 1-12.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-Fluoro-3-methoxypyridin-2-amine and its analogs

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-3-methoxypyridin-2-amine and its Analogs

Abstract

The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine, provides a versatile platform for the development of novel therapeutic agents. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties critical for drug efficacy, such as metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide explores the synthesis, biological activities, and therapeutic potential of analogs derived from this core, with a focus on their applications as kinase inhibitors, ion channel modulators, and antibacterial agents. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this promising chemical entity.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs.[1] The functionalization of this ring is a cornerstone of medicinal chemistry strategy, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. The this compound scaffold (Figure 1) is particularly noteworthy for several reasons:

-

Fluorine Atom: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve bioavailability.[3][4]

-

Methoxy Group: The methoxy group can influence solubility, participate in hydrogen bonding with target proteins, and affect the molecule's overall conformation and metabolic stability.[2]

-

Amino Group: The 2-amino group serves as a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular libraries through various chemical transformations.[5] This reactive site is pivotal for generating analogs with a wide range of biological activities.

While this compound itself is primarily utilized as a key synthetic intermediate[5], its structural motifs are present in numerous bioactive molecules, underscoring its importance as a foundational building block for drug discovery.[2]

Figure 1: Chemical Structure of this compound

Caption: The core scaffold featuring key functional groups.

Synthetic Strategies for Analog Development

The generation of a diverse library of analogs is fundamental to exploring the full therapeutic potential of the this compound scaffold. Synthetic routes typically involve multi-step processes that may include halogenation, nitration, reduction, and diazotization, followed by substitution reactions.[2][6] Cross-coupling reactions, such as the Suzuki coupling, are particularly valuable for introducing a variety of substituents onto the pyridine core.[2]

Caption: Generalized workflow for the synthesis of this compound analogs.

Exemplary Protocol: Suzuki Coupling for Analog Synthesis

This protocol describes a general method for introducing aryl or heteroaryl substituents at a halogenated position on the pyridine ring, a common strategy for creating analogs.

Rationale: The Suzuki coupling is chosen for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it a robust tool for library synthesis.

Materials:

-

Halogenated methoxypyridine precursor (e.g., 3-Chloro-5-fluoro-2-methoxypyridine) (1 equivalent)

-

Desired boronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated pyridine, boronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.

Biological Activities and Therapeutic Targets

Analogs of this compound have shown potential across a range of therapeutic areas, primarily due to the versatility of the substituted aminopyridine scaffold.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[1] The pyridine ring is a common scaffold in numerous FDA-approved kinase inhibitors.[1] Analogs of the this compound core are promising candidates for the development of novel kinase inhibitors.

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in human cancers. A recent study detailed the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[7] For instance, compound 22c from this series, which incorporates a quinoline core attached to a methoxypyridine scaffold, demonstrated potent inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[7] This compound also showed strong anti-proliferative effects in cancer cell lines and induced cell cycle arrest and apoptosis.[7]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by dual inhibitors.

FLT3/CHK1 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[8] Checkpoint kinase 1 (CHK1) is crucial for DNA damage response. Dual inhibition is a promising strategy. A study on 2-aminopyrimidine derivatives found potent dual inhibitors of FLT3 and CHK1.[8] This highlights the potential of the broader aminopyridine/aminopyrimidine class in targeting these kinases.

| Compound | Target(s) | IC₅₀ | Cell Line | Effect | Reference |

| 22c | PI3Kα / mTOR | 0.22 nM / 23 nM | HCT-116 | 20 nM (antiproliferative) | [7] |

| Compound 30 | FLT3-D835Y / CHK1 | 0.8 nM / 0.8 nM | MV4-11 | 1.3 nM (antiproliferative) | [8] |

| Table 1: Example IC₅₀ values for kinase inhibitors with related scaffolds. |

Potassium Channel Blockade

Voltage-gated potassium (K⁺) channels are critical for neuronal function. In demyelinating diseases like multiple sclerosis, exposed K⁺ channels lead to aberrant ion efflux and impaired axonal conduction.[9][10] 4-aminopyridine (4AP) is a K⁺ channel blocker used to treat MS symptoms.[10] Research into fluorinated analogs has sought to improve properties for both therapeutic and imaging applications.

A study on 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) , a structural analog of our core interest, demonstrated its efficacy as a potent K⁺ channel blocker.[9][10] Compared to its predecessor, it showed greater lipophilicity and higher permeability across an artificial brain membrane, which are desirable properties for CNS drugs.[9] It also exhibited improved metabolic stability towards the CYP2E1 enzyme.[10] This case study exemplifies how strategic fluorination and methylation of an aminopyridine core can yield compounds with enhanced drug-like properties for neurological targets.

Antibacterial Activity

The search for novel antibacterial agents is a global health priority. Fluoroquinolones are a major class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV.[11] An optimized synthesis has been reported for the core structure of a new fluoroquinolone-like class of antibacterial agents, which utilizes a 3-methoxy pyridine derivative as a key intermediate.[11] This demonstrates the utility of the methoxypyridine scaffold in building more complex molecules with potential antibacterial activity, providing another avenue for the exploration of this compound analogs.

Key Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized analogs, a series of robust and reproducible assays are required. The following protocols are foundational for characterizing compounds targeting kinases and assessing cellular effects.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity. A luminescent signal, proportional to the ATP concentration, is detected.

Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range of the assay. A known inhibitor for the target kinase should be run in parallel to validate assay performance.

Methodology:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate/peptide, and ATP solution in an appropriate kinase buffer.

-

Add the test compounds from the dilution plate to the reaction wells. For controls, add DMSO vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) that simultaneously lyses the cells and generates a luminescent signal from the remaining ATP.

-

Incubate for 10 minutes to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol: Cell Viability MTT Assay

Causality: This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Self-Validation: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin) is essential for validating each experiment.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.

-

Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly valuable building block in drug discovery.[5] Its inherent structural and electronic properties, conferred by the strategic placement of fluorine, methoxy, and amino groups, provide a robust starting point for the development of potent and selective therapeutic agents.[1][2] Analogs derived from this core have demonstrated significant potential as kinase inhibitors for oncology[7], potassium channel blockers for neurological disorders[9], and as foundational structures for novel antibacterial agents.[11]

Future research should focus on expanding the chemical diversity of analog libraries through innovative synthetic methodologies. A deeper exploration of structure-activity relationships, guided by computational modeling and biophysical techniques, will be crucial for optimizing lead compounds. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be necessary to translate these promising scaffolds into clinically viable drug candidates. The versatility of the this compound core ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

- The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Applic

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.

- This compound|CAS 1097264-90-8. Benchchem.

- Synthesis of 2-amino-5-fluoropyridine.

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.

- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.

- 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [No Source Found].

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-3-methoxypyridin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-methoxypyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amino group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures with desirable pharmacological properties. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated pyridines, such as the title compound, sought-after intermediates in the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of this compound, including its core chemical and physical properties, a proposed synthetic route based on established chemical principles, and its applications in drug discovery, supported by authoritative references.

Core Compound Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1097264-90-8 | [2][3][4] |

| Molecular Formula | C₆H₇FN₂O | [2] |

| Molecular Weight | 142.13 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Chemical Structure

The structural arrangement of this compound provides a unique combination of electronic and steric properties that are advantageous for further chemical modifications.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Selective Methoxylation of 2,3,5-Trifluoropyridine

-

Rationale: The fluorine atom at the 2-position of a pyridine ring is generally the most susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of a methoxy group at this position.

-

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2,3,5-trifluoropyridine (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-difluoro-3-methoxypyridine.

-

Step 2: Amination of 2,5-Difluoro-3-methoxypyridine

-

Rationale: The remaining fluorine atom at the 2-position of the intermediate is still activated towards nucleophilic attack. Reaction with ammonia will displace this fluorine to yield the desired 2-amino product. This type of amination of a fluorinated pyridine is a well-established transformation.

-

Procedure:

-

In a sealed pressure vessel, dissolve 2,5-difluoro-3-methoxypyridine (1.0 equivalent) in a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or a solution of ammonia in methanol).

-

Heat the mixture to a temperature between 80-120 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Self-Validation and Characterization:

For this proposed synthesis to be validated, the final product would require thorough characterization using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the presence and integration of the aromatic protons, the methoxy group protons, and the amine protons. 13C NMR would show the correct number of carbon signals, and 19F NMR would confirm the presence of the fluorine atom at the 5-position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would determine the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of a wide range of biologically active molecules.

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine core is a common feature in numerous kinase inhibitors. The substituents on this scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Versatile Intermediate for Cross-Coupling Reactions: The amino group can be further functionalized, and the pyridine ring can participate in various metal-catalyzed cross-coupling reactions to build more complex molecular frameworks.

-

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also increase lipophilicity, which can enhance cell membrane permeability. The methoxy and amino groups provide hydrogen bonding capabilities, influencing solubility and target binding.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound stands as a strategically important intermediate for researchers and scientists in the field of drug development. Its unique combination of functional groups on a pyridine core provides a robust platform for the synthesis of novel compounds with potentially enhanced therapeutic profiles. While a specific, detailed synthesis requires experimental validation, the proposed pathway offers a logical and feasible approach based on established chemical principles. The continued exploration of the reactivity and applications of this and similar fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines.

References

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. The Royal Society of Chemistry.

- This compound | 1097264-90-8 | C6H7FN2O | Appchem. Appchem.

- This compound | CAS 1097264-90-8 | AMERICAN ELEMENTS ®. American Elements.

- 3-Fluoro-5-methoxypyridin-2-amine - Lead Sciences. Lead Sciences.

- 5-Fluoro-2-methoxypyridin-3-amine - MySkinRecipes. MySkinRecipes.

Sources

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Privilege of the Pyridine Ring

In the vast landscape of heterocyclic chemistry, the pyridine ring—a simple six-membered aromatic heterocycle containing a single nitrogen atom—holds a position of exceptional importance. It is widely recognized by medicinal chemists as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds and approved drugs.[1][2][3] This is not a matter of chance, but a direct consequence of the unique and highly tunable physicochemical properties conferred by the nitrogen atom within the aromatic system.[3][4]

The pyridine moiety is a cornerstone of numerous natural products, including nicotinic acid, pyridoxine (Vitamin B6), and various alkaloids.[5][6] Its presence extends dramatically into synthetic pharmaceuticals, with an analysis of FDA-approved drugs showing that pyridine is one of the most frequently occurring azaheterocycles.[5][7] Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with oncology being the most prominent therapeutic area, accounting for 33% of these approvals.[7][8][9] Essential medicines such as the kinase inhibitor imatinib, the proton pump inhibitor esomeprazole, and the antiviral atazanavir all feature this critical scaffold, highlighting its versatility across diverse biological targets.[7]

This guide provides a technical exploration of the substituted pyridine core for researchers, scientists, and drug development professionals. It will delve into the fundamental properties that make pyridine so attractive, examine key synthetic strategies, analyze structure-activity relationships (SAR) through real-world case studies, and discuss the future directions of this indispensable heterocycle in the quest for novel therapeutics.

Part I: The Pyridine Core: A Masterclass in Physicochemical Tuning

The strategic advantage of the pyridine scaffold lies in the profound influence of its nitrogen atom on the ring's electronic and physical properties. Unlike its carbocyclic analog, benzene, pyridine exhibits an uneven distribution of electron density due to the high electronegativity of the nitrogen, creating a significant dipole moment.[4] This fundamental difference has critical implications for drug design.

Key Physicochemical & Pharmacokinetic Properties:

-

Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom acts as a potent hydrogen bond acceptor.[3][7] This capability is crucial for establishing specific, high-affinity interactions with biological targets like enzyme active sites and protein receptors, thereby enhancing potency and selectivity.[7]

-

Solubility and Polarity: The nitrogen atom increases the polarity of the molecule compared to benzene, which generally improves aqueous solubility.[7][10][11] This is a vital parameter for optimizing the pharmacokinetic profile of a drug candidate, ensuring it can be effectively absorbed and distributed in the body. The miscibility of pyridine with water is a testament to its polar nature.[11]

-

Basicity and pKa: Pyridine is a weak base, with the conjugate acid (the pyridinium ion) having a pKa of approximately 5.2.[4] This property is highly tunable through the addition of substituents. Electron-withdrawing groups (e.g., fluorine) decrease the basicity, while electron-donating groups increase it.[12] This allows medicinal chemists to precisely modulate the ionization state of a drug at physiological pH (around 7.4), which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The pyridine ring can be a site of metabolism, often through oxidation. However, strategic substitution can block these metabolic "soft spots." For instance, replacing a metabolically vulnerable C-H bond with a more robust C-F bond or another substituent can significantly improve a compound's half-life.[13] In some cases, the pyridine ring itself is introduced to enhance metabolic stability by replacing a more labile group, such as a phenyl ring.[5]

-

Bioisosterism: Pyridine is frequently employed as a bioisostere for a phenyl ring. This substitution retains the aromatic character and planarity necessary for certain receptor interactions (like π-π stacking) while introducing the beneficial properties mentioned above (polarity, hydrogen bonding).[1][7] This strategy has proven highly effective; in one documented case, the replacement of a phenyl ring with pyridine in a series of Cdc7 kinase inhibitors led to a more than 500-fold improvement in biological potency.[7]

The interplay of these properties is what makes the pyridine scaffold so powerful. A medicinal chemist can use substitutions to fine-tune a molecule's characteristics, solving multiple problems—such as potency, solubility, and metabolism—simultaneously.

Part II: Synthetic Strategies for Accessing Substituted Pyridines

The broad utility of pyridines in drug discovery is underpinned by a rich and expanding portfolio of synthetic methodologies. The choice of synthetic route depends on the desired substitution pattern, scale, and the complexity of the target molecule. These methods can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.

Classical Pyridine Syntheses

These methods often involve the condensation of acyclic precursors to form the pyridine ring and are valuable for creating specific substitution patterns from simple starting materials.

-

Hantzsch Pyridine Synthesis: One of the most well-known methods, this involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. It is particularly effective for producing symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.

-

Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It allows for the synthesis of a wide variety of 2,4,6-trisubstituted pyridines.

-

Boger Aza-Diels-Alder Reaction: This strategy utilizes an inverse-electron-demand Diels-Alder reaction between electron-deficient heterodienes (like 1,2,4-triazines) and electron-rich dienophiles (like enamines) to construct the pyridine ring, often with excellent regiocontrol.[6]

Modern Cross-Coupling Methods

The advent of transition-metal-catalyzed cross-coupling has revolutionized the synthesis of functionalized pyridines, allowing for the direct connection of molecular fragments with high precision. Halogenated pyridines (chloro-, bromo-, or iodo-pyridines) are common starting materials for these reactions.

-

Suzuki Coupling: This palladium-catalyzed reaction couples a pyridine halide with a boronic acid or ester. It is one of the most widely used methods due to its functional group tolerance and the commercial availability of a vast array of building blocks.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a pyridine halide with an amine, providing direct access to aminopyridines, a common motif in kinase inhibitors.

-

Sonogashira Coupling: This reaction couples a pyridine halide with a terminal alkyne, creating an alkynylpyridine, a versatile intermediate for further transformations.

The following diagram illustrates a decision-making workflow for selecting a synthetic approach based on the desired pyridine substitution pattern.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of 5-Fluoro-3-methoxypyridin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of 5-Fluoro-3-methoxypyridin-2-amine analogs, a promising class of compounds for kinase-targeted drug discovery. By synthesizing data from related 2-aminopyridine derivatives, this document provides a framework for understanding how subtle molecular modifications can profoundly impact potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine moiety has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]

The core structure of this compound presents a unique combination of electronic and steric features:

-

2-Amino Group: Acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the kinase hinge region.

-

Pyridine Ring: A versatile core that can be readily functionalized to explore different chemical spaces.

-

5-Fluoro Group: The fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and participate in favorable electrostatic interactions with the target protein.

-

3-Methoxy Group: This group can impact solubility and potentially form additional hydrogen bonds or van der Waals interactions within the active site.

This guide will explore the SAR of analogs based on this core, providing insights into the rational design of potent and selective kinase inhibitors.

The Kinase Target Landscape for 2-Aminopyridine Analogs

While direct studies on this compound are limited, the broader class of 2-aminopyridine derivatives has been shown to inhibit a range of kinases, including:

-

Phosphoinositide 3-kinases (PI3Ks): Specifically, the delta isoform (PI3Kδ), which is implicated in hematological malignancies.[4]

-

Janus Kinases (JAKs): Particularly JAK2, a key player in myeloproliferative neoplasms.[5][6]

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Involved in inflammation, cancer, and other diseases.[7]

-

Activin Receptor-Like Kinase 2 (ALK2): A target for rare genetic disorders like fibrodysplasia ossificans progressiva (FOP).[8][9]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both have shown promise in cancer therapy.[10]

The specific kinase(s) inhibited by a this compound analog will be determined by the nature and position of further substitutions on the pyridine core and the 2-amino group.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-aminopyridine derivatives is highly sensitive to structural modifications. The following sections dissect the impact of substitutions at key positions, drawing on data from analogous series.

Modifications at the 2-Amino Position

The 2-amino group is paramount for hinge binding. Generally, substitution on this amine leads to a decrease in inhibitory activity, underscoring the importance of an unsubstituted primary amine for optimal interaction.[3] However, in some cases, carefully chosen substituents can lead to enhanced potency or selectivity.

The Influence of the 3-Methoxy Group

The methoxy group at the 3-position can influence activity through several mechanisms:

-

Steric Effects: It can dictate the preferred conformation of the molecule within the binding pocket.

-

Electronic Effects: It can modulate the electron density of the pyridine ring.

-

Direct Interactions: The oxygen atom can act as a hydrogen bond acceptor with specific residues in the active site.

In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the 3-position was shown to interact with a hydrophobic back pocket and form water-mediated hydrogen bonds.[8] This highlights the potential for the 3-methoxy group to contribute significantly to binding affinity.

The Role of the 5-Fluoro Substituent

The fluorine atom at the 5-position is a key modulator of the molecule's properties:

-

pKa Modulation: Fluorine's electron-withdrawing nature lowers the pKa of the pyridine ring nitrogen, which can affect the overall charge state and binding interactions.

-

Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation, potentially improving the pharmacokinetic profile of the compound.

-

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.

Exploring Substitutions at Other Positions

Introducing further diversity, typically at the 4- and 6-positions of the pyridine ring, is a common strategy to enhance potency and selectivity. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl or heteroaryl groups at these positions.[3]

Table 1: Illustrative SAR Data for 2-Aminopyridine Analogs Targeting Various Kinases

| Compound ID | Core Scaffold | R1 (at 2-Amino) | R2 (at 3-position) | R3 (at 5-position) | Target Kinase | IC50 (nM) | Reference |

| Hypothetical 1 | 2-Aminopyridine | -H | -OCH3 | -F | Kinase X | - | - |

| MR3278 | 2-Aminopyridine | -H | Varied | Varied | PI3Kδ | 30 | [4] |

| Compound 21b | 2-Aminopyridine | Varied | Varied | Varied | JAK2 | 9 | [5] |

| Compound 10 (LDN-214117) | 2-Aminopyridine | -H | 3-phenyl | 5-aryl | ALK2 | Potent | [8] |

| Compound 8e | 2-Aminopyrimidine | Varied | - | Varied | CDK9/HDAC1 | 88.4/168.9 | [10] |

Note: This table is illustrative and combines data from different 2-aminopyridine series to highlight general SAR principles.

Experimental Protocols for SAR Elucidation

A robust SAR study relies on a combination of synthetic chemistry, biochemical assays, and cell-based evaluations.

General Synthesis of this compound Analogs

The synthesis of a library of analogs for SAR studies typically involves a multi-step sequence. A generalized synthetic route is depicted below.

Caption: Generalized synthetic workflow for this compound analogs.

Step-by-Step Protocol for a Suzuki Coupling Reaction:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the this compound core (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent system, for example, a mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

Determining the inhibitory potency (e.g., IC₅₀ value) against the target kinase is a critical step. Various assay formats are available.[11][12]

Radiometric Assay Protocol (Gold Standard):

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and [γ-³²P]ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound (analog) to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiation and Incubation: Initiate the kinase reaction by adding a solution of MgCl₂ and ATP. Incubate at a controlled temperature (e.g., 30 °C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Assays

To assess the activity of the compounds in a more biologically relevant context, cell-based assays are essential. These assays can measure the inhibition of downstream signaling events or the anti-proliferative effects on cancer cell lines.

Western Blotting Protocol for Downstream Signaling:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated kinase pathway) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-